3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4OS/c1-12-2-3-13(10-15(12)18)4-5-17(23)20-14-6-8-22(9-7-14)16-11-19-24-21-16/h2-3,10-11,14H,4-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCQFMUHCQBREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NSN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylbenzene, undergoes a series of reactions including nitration, reduction, and acylation to form the intermediate.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The final step involves coupling the fluorinated aromatic intermediate, the thiadiazole ring, and the piperidine ring under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aromatic ring, potentially leading to the formation of hydrofluoro derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydrofluoro derivatives of the aromatic ring.
Substitution: Substituted derivatives at the fluorine position on the aromatic ring.
Scientific Research Applications
3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-(4-Methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide
Structural Differences :
- The phenyl group is substituted with a methanesulfonyl (-SO₂CH₃) group at the 4-position instead of 3-fluoro-4-methyl.
Key Implications : - Methanesulfonyl groups are often associated with enzyme inhibition (e.g., kinase or protease targets) due to their electron-withdrawing properties.
3-[3,5-Dimethyl-1-(6-piperidin-1-ylpyridazin-3-yl)-1H-pyrazol-4-yl]-N-(3-fluoro-4-methylphenyl)propanamide
Structural Differences :
- The piperidinyl-thiadiazole group is replaced with a pyridazinyl-pyrazolyl heterocyclic system.
- Retains the 3-fluoro-4-methylphenyl group.
Key Implications : - The pyridazine-pyrazole core introduces additional nitrogen atoms, which may enhance binding to purinergic or kinase targets.
- Increased molecular complexity could improve selectivity but may reduce metabolic stability .
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
Structural Differences :
- The 1,2,5-thiadiazol-3-yl group is replaced with a 2-phenylethyl chain.
- The phenyl group is 2-fluoro-substituted instead of 3-fluoro-4-methyl.
Key Implications : - The phenylethyl-piperidine motif is a hallmark of opioid receptor ligands (e.g., fentanyl analogs). This compound is listed in international controlled substance schedules, suggesting mu-opioid receptor activity .
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
Structural Differences :
- Replaces the propanamide-thiadiazole-piperidine system with a benzamide-sulfamoyl group.
- Retains the 3-fluoro-4-methylphenyl moiety.
Key Implications : - The benzamide core may confer better metabolic stability but reduced CNS penetration due to higher molecular weight (391.50 g/mol) .
Tabular Comparison of Structural and Inferred Properties
Biological Activity
The compound 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound features several key components:
- Fluorinated Aromatic Ring : The presence of a fluorine atom enhances lipophilicity and metabolic stability, crucial for drug design.
- Thiadiazole Ring : This heterocyclic structure is known for its biological activity, particularly in targeting specific enzymes and receptors.
- Piperidine Moiety : This cyclic amine contributes to the compound's ability to interact with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20FN3S |
| Molecular Weight | 335.4 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 367.8 ± 52.0 °C at 760 mmHg |
| LogP | 2.74 |
The biological activity of This compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Receptor Modulation : By binding to specific receptors, it could influence neurotransmitter release and receptor activation, making it a candidate for neurological disorders.
Pharmacological Studies
Preliminary studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. In vitro tests have shown that derivatives containing similar structural motifs can inhibit the growth of harmful bacteria and fungi effectively .
Case Studies
- Antimicrobial Activity : A study evaluating pyrrolidine derivatives indicated that compounds with similar structures to This compound displayed notable antibacterial effects against various strains .
- Neuropharmacological Effects : Research has suggested that compounds with thiadiazole rings can modulate neurotransmitter systems, indicating potential applications in treating mood disorders and neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains a thiadiazole ring and piperidine moiety | Potential for targeting neurological pathways |
| 3-(4-Methylphenyl)-2-thiophenecarboxamide | Contains a thiophene ring | Different heterocyclic structure affecting activity |
| 4-(4-Methylphenyl)-2-thiazolidinone | Contains a thiazolidine moiety | Potential anti-inflammatory properties |
Q & A
What are the recommended synthetic routes for 3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide?
Level: Basic
Answer:
The synthesis of this compound typically involves multi-step protocols, including:
- Piperidine functionalization : Modification of the piperidine ring with the 1,2,5-thiadiazole moiety via nucleophilic substitution or coupling reactions, as seen in analogous piperidine-thiadiazole systems .
- Amide bond formation : Coupling the modified piperidine intermediate with 3-(3-fluoro-4-methylphenyl)propanoic acid using reagents like HATU or EDCI in anhydrous solvents (e.g., DMF or dichloromethane) .
- Purification : Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to avoid side reactions, particularly with the electron-deficient thiadiazole ring .
How can researchers characterize this compound using spectroscopic and computational methods?
Level: Basic
Answer:
Methodological Approach :
- Nuclear Magnetic Resonance (NMR) : Use , , and -NMR to confirm the presence of the fluorophenyl group, piperidinyl protons, and thiadiazole ring. -NMR is critical for verifying fluorine substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to validate molecular weight and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts or infrared (IR) spectra, cross-referenced with experimental data for structural validation .
Note : Ensure sample purity (>95%) for accurate spectral interpretation.
How can computational methods optimize the synthesis and reaction pathways for this compound?
Level: Advanced
Answer:
Strategies :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to explore energy barriers and intermediates in key steps like amide coupling or thiadiazole functionalization. This reduces trial-and-error experimentation .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement. For example, ML can identify solvent systems that stabilize reactive intermediates .
- COMSOL Multiphysics Integration : Simulate heat/mass transfer in reactors to scale up synthesis while maintaining reaction efficiency .
Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 40% in analogous systems .
What experimental design strategies improve efficiency in studying this compound’s biological activity?
Level: Advanced
Answer:
Methodology :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., concentration, pH, temperature) in biological assays. For example, a 3 factorial design can identify synergistic effects between substituents (fluoro, methyl) and target binding .
- High-Throughput Screening (HTS) : Use automated platforms to test the compound against a library of biological targets, prioritizing assays where structural analogs (e.g., thiadiazole-containing compounds) show activity .
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to resolve discrepancies in biological data .
Example : A study on similar thiadiazole-piperidine hybrids used DoE to optimize IC values by adjusting substituent electronic properties .
How do structural modifications (e.g., fluorine substitution) influence this compound’s pharmacological profile?
Level: Advanced
Answer:
Structure-Activity Relationship (SAR) Approach :
Fluorine Substitution : The 3-fluoro-4-methylphenyl group enhances lipophilicity and metabolic stability. Comparative studies show fluorine’s electronegativity improves target binding in kinase inhibitors .
Thiadiazole Ring : The 1,2,5-thiadiazole moiety contributes to π-π stacking with aromatic residues in enzyme active sites. Replacements (e.g., oxadiazole) reduce potency in analogous compounds .
Piperidine Flexibility : The piperidine ring’s conformation affects bioavailability. Rigidified analogs (e.g., bridged piperidines) show altered pharmacokinetics in preclinical models .
Validation : Use molecular docking (AutoDock, Schrödinger) to simulate interactions with biological targets (e.g., kinases or GPCRs) and guide rational design .
What purification and separation techniques are critical for isolating this compound with high purity?
Level: Basic
Answer:
Key Techniques :
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate polar byproducts from the target compound .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. The fluorophenyl group’s hydrophobicity aids crystallization .
- HPLC-Prep : Reverse-phase HPLC with C18 columns for final polishing, especially if the compound is hygroscopic or prone to degradation .
Quality Control : Monitor purity via HPLC-UV (>98% peak area) and confirm absence of residual solvents (GC-MS) .
How can researchers address stability issues (e.g., hydrolysis of the thiadiazole ring) during storage?
Level: Advanced
Answer:
Stabilization Strategies :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent moisture-induced degradation .
- Formulation Screening : Test excipients (e.g., cyclodextrins) in buffer systems (pH 4–6) to protect the thiadiazole ring from hydrolysis .
- Accelerated Stability Studies : Use Q (Arrhenius) models to predict shelf life under varying temperatures and humidity levels .
Analytical Monitoring : Track degradation via LC-MS and -NMR to identify breakdown products .
What are the best practices for scaling up synthesis while maintaining yield and purity?
Level: Advanced
Answer:
Scale-Up Protocols :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Membrane Separation : Use nanofiltration membranes to concentrate intermediates and remove impurities without thermal degradation .
- Reactor Design : Opt for continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic steps like amide coupling .
Case Study : A continuous-flow setup improved yield by 22% in a scaled synthesis of a related thiadiazole derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
